

An In-depth Technical Guide to Benzyl 2-amino-4-hydroxybutanoate

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Compound of Interest

Compound Name: *Benzyl 2-amino-4-hydroxybutanoate*

Cat. No.: *B12280844*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Benzyl 2-amino-4-hydroxybutanoate**, a niche amino acid derivative with potential applications in peptide synthesis and drug development. Due to the limited availability of a registered CAS number for the free base, this document focuses on the hydrochloride salt, specifically (S)-**Benzyl 2-amino-4-hydroxybutanoate** hydrochloride. This guide covers its chemical identity, synthesis, potential applications, and relevant experimental protocols. The information is curated for researchers and professionals in the fields of medicinal chemistry and drug discovery.

Chemical Identity and Properties

(S)-**Benzyl 2-amino-4-hydroxybutanoate** hydrochloride is the benzyl ester of the non-proteinogenic amino acid, 4-hydroxy-L-glutamic acid lactone. While a specific CAS number for this compound is not readily available in common chemical databases, its identity is established through its IUPAC name and chemical structure.

Identifier	Value
IUPAC Name	(S)-Benzyl 2-amino-4-hydroxybutanoate hydrochloride
Molecular Formula	C ₁₁ H ₁₆ ClNO ₃
Molecular Weight	245.70 g/mol
Canonical SMILES	<chem>C1=CC=C(C=C1)COC(=O)C(CCO)N.Cl</chem>
Physical Form	Expected to be a solid
Solubility	Expected to be soluble in water and polar organic solvents

Note: The properties listed are based on the hydrochloride salt and may vary for the free base.

Synthesis and Experimental Protocols

The synthesis of benzyl esters of amino acids is a well-established process in organic chemistry. While a specific protocol for (S)-**Benzyl 2-amino-4-hydroxybutanoate** hydrochloride is not widely published, a general and adaptable method involves the direct esterification of the parent amino acid with benzyl alcohol in the presence of an acid catalyst.

General Experimental Protocol for Benzyl Esterification of Amino Acids

This protocol is a generalized procedure and may require optimization for the specific substrate.

Materials:

- (S)-2-amino-4-hydroxybutanoic acid
- Benzyl alcohol (reagent grade)
- Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)
- Anhydrous diethyl ether

- Anhydrous methanol
- Reaction flask with a condenser and stirring mechanism
- Ice bath
- Rotary evaporator

Procedure:

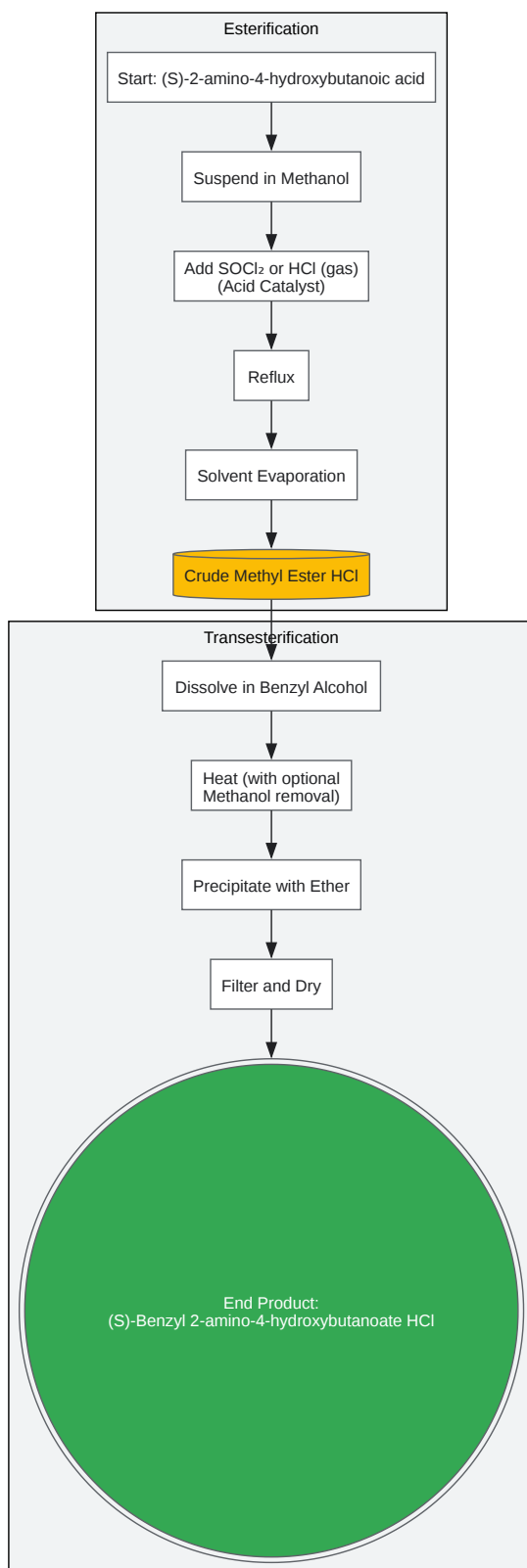
- Suspend the (S)-2-amino-4-hydroxybutanoic acid in anhydrous methanol in a reaction flask.
- Cool the suspension in an ice bath.
- Slowly add thionyl chloride dropwise to the stirred suspension. The addition should be done carefully to control the exothermic reaction. Alternatively, bubble dry hydrogen chloride gas through the suspension.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature until the starting material is fully dissolved.
- Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude amino acid methyl ester hydrochloride.
- For transesterification to the benzyl ester, dissolve the crude product in benzyl alcohol.
- Heat the mixture, and if necessary, use a Dean-Stark apparatus to remove the methanol formed during the reaction.
- After completion, cool the reaction mixture and precipitate the product by adding anhydrous diethyl ether.

- Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield (S)-**Benzyl 2-amino-4-hydroxybutanoate** hydrochloride.

Expected Yield and Purity:

Parameter	Typical Range
Yield	60-85%
Purity (by HPLC)	>95%
Purity (by NMR)	Consistent with the expected structure

Synthesis Workflow



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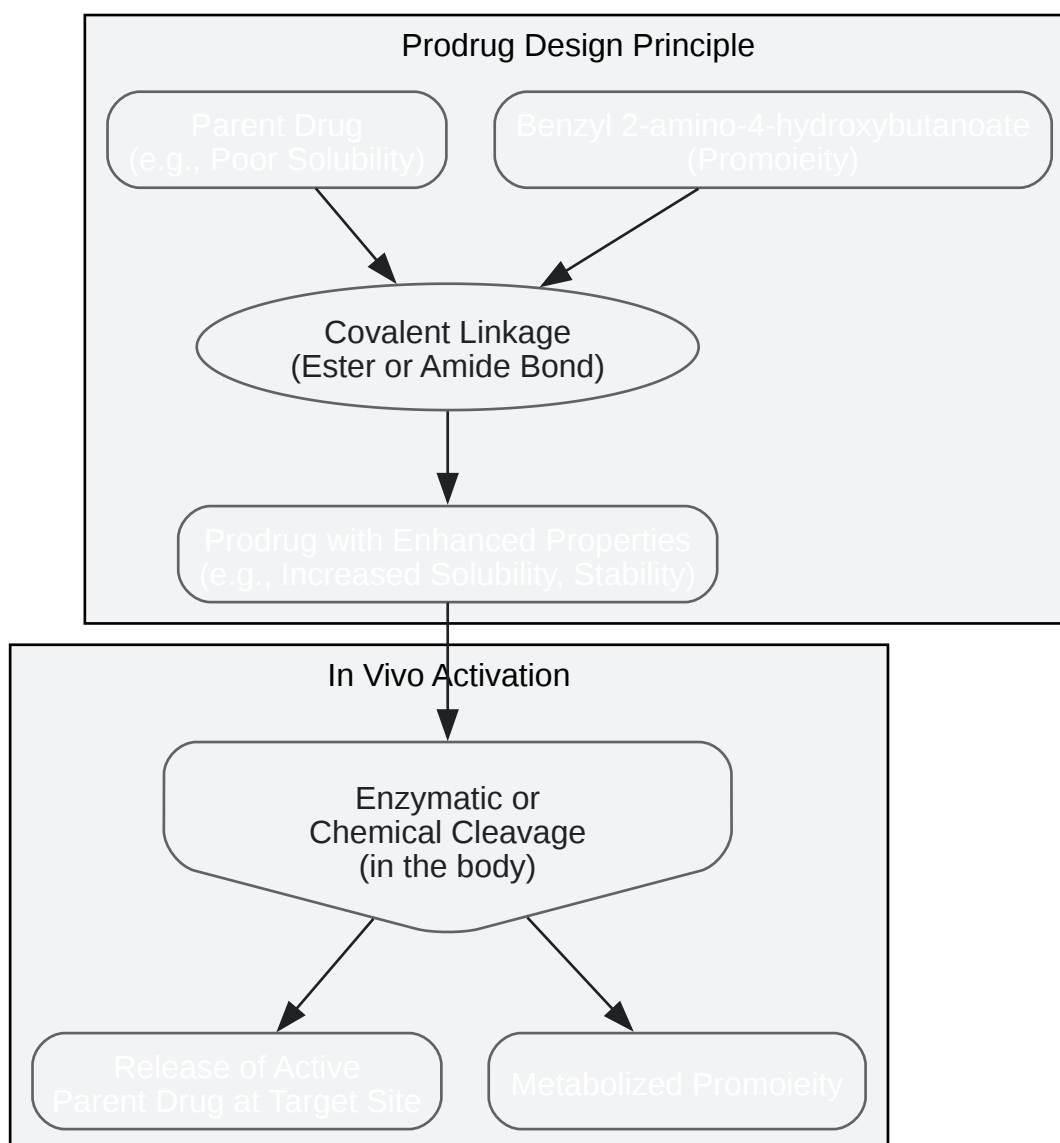
Caption: General workflow for the synthesis of (S)-**Benzyl 2-amino-4-hydroxybutanoate** HCl.

Applications in Drug Development

Amino acid esters, particularly those of non-proteinogenic amino acids, are valuable building blocks in medicinal chemistry. The unique structure of **Benzyl 2-amino-4-hydroxybutanoate**, with its hydroxyl and amino functionalities, offers several potential applications.

- **Peptide Synthesis:** It can be incorporated into peptide chains to introduce a hydroxyl group, which can be a site for post-translational modifications or for modulating the peptide's polarity and solubility.
- **Prodrug Design:** The ester and amino groups can be used to link the molecule to a parent drug, potentially improving its pharmacokinetic properties such as solubility, stability, and targeted delivery.
- **Chiral Scaffolds:** As a chiral molecule, it can serve as a scaffold for the synthesis of more complex enantiomerically pure molecules.

Role in Prodrug Strategy



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Caption: Conceptual diagram of using **Benzyl 2-amino-4-hydroxybutanoate** as a promoiety in prodrug design.

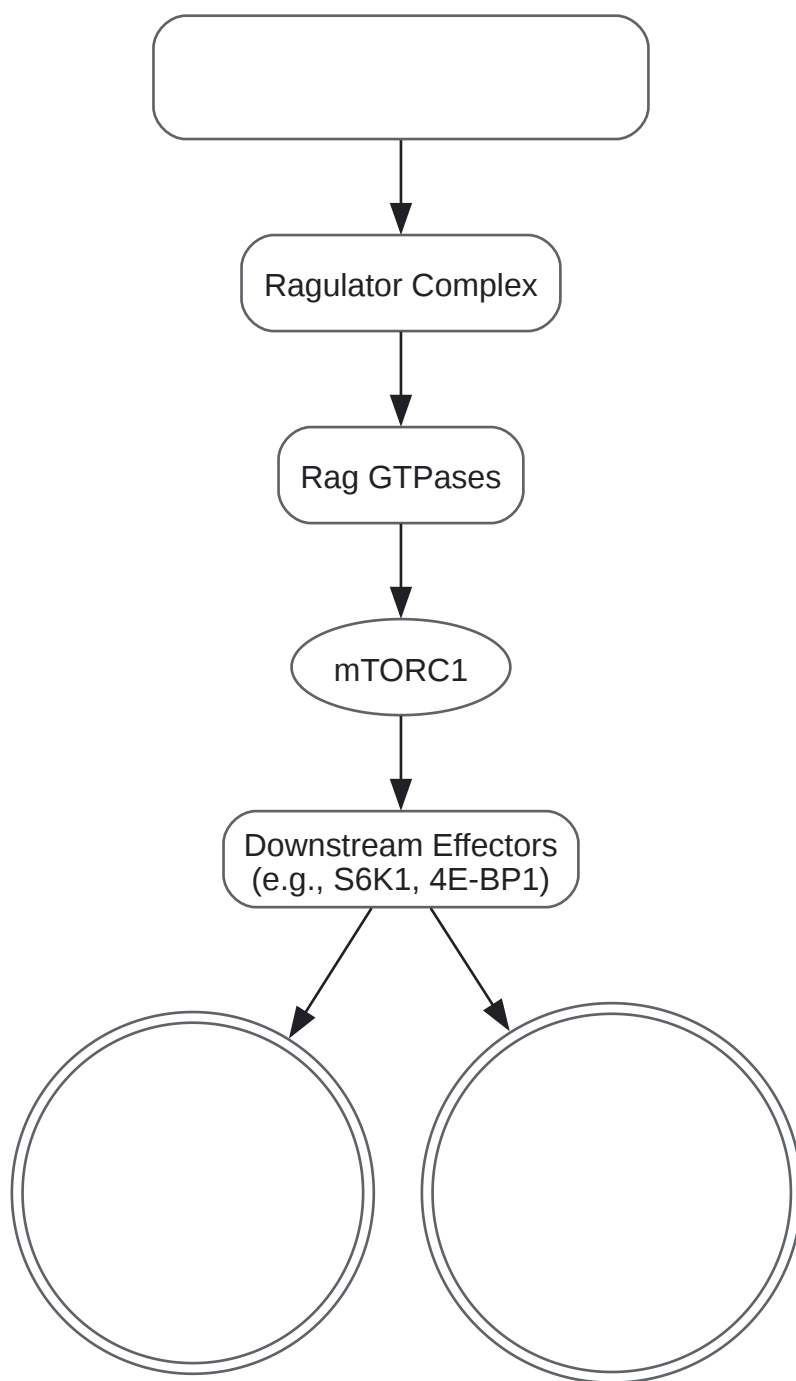
Potential Signaling Pathway Interactions

While there is no direct research on the signaling pathways modulated by **Benzyl 2-amino-4-hydroxybutanoate**, as a derivative of a modified amino acid, it could potentially interact with pathways sensitive to amino acid levels. One such central pathway is the mTOR (mechanistic

Target of Rapamycin) pathway, which is a key regulator of cell growth, proliferation, and metabolism.

Hypothetical Interaction with the mTOR Signaling Pathway

Amino acids are known to activate the mTORC1 complex. It is conceivable that derivatives like **Benzyl 2-amino-4-hydroxybutanoate** could be metabolized to release the free amino acid, which could then contribute to the activation of this pathway.



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Caption: A simplified diagram of the mTOR signaling pathway and the potential point of influence for amino acid derivatives.

Conclusion

(S)-**Benzyl 2-amino-4-hydroxybutanoate** hydrochloride is a promising yet under-characterized chemical entity. Its synthesis is achievable through established methods for amino acid esterification. The presence of multiple functional groups makes it a versatile tool for medicinal chemists, particularly in the realms of peptide synthesis and prodrug design. Further research is warranted to fully elucidate its properties and potential therapeutic applications. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this and similar molecules in drug discovery and development.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com